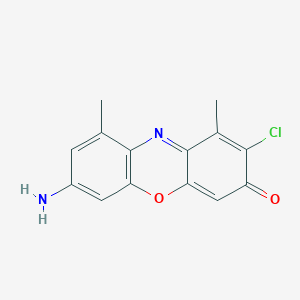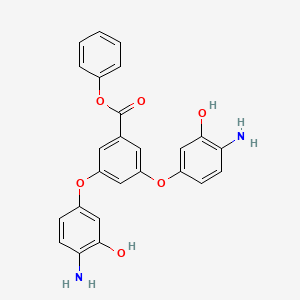![molecular formula C29H42O3 B14213180 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate CAS No. 794564-05-9](/img/structure/B14213180.png)
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tetradecanoate ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with tetradecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in the context of ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The benzyloxy group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Benzyloxy)phenyl]ethanol: Similar structure but lacks the tetradecanoate ester group.
2-[4-(Benzyloxy)phenyl]ethyl acetate: Contains an acetate ester group instead of tetradecanoate.
2-[4-(Benzyloxy)phenyl]ethyl benzoate: Contains a benzoate ester group.
Uniqueness
2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is unique due to its long-chain tetradecanoate ester group, which imparts distinct physical and chemical properties. This long-chain ester group can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
794564-05-9 |
|---|---|
Molekularformel |
C29H42O3 |
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
2-(4-phenylmethoxyphenyl)ethyl tetradecanoate |
InChI |
InChI=1S/C29H42O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(30)31-24-23-26-19-21-28(22-20-26)32-25-27-16-13-12-14-17-27/h12-14,16-17,19-22H,2-11,15,18,23-25H2,1H3 |
InChI-Schlüssel |
RTKDFAMEZFVHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)

![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
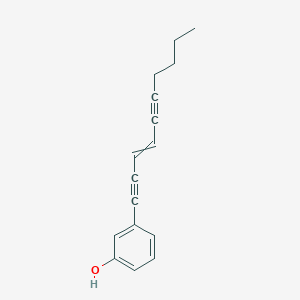
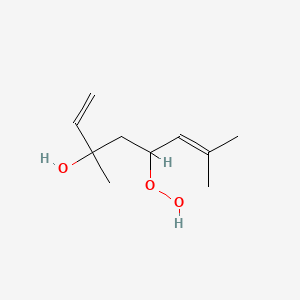
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)
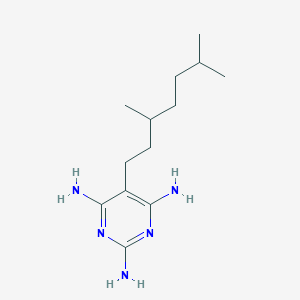


![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
